molecular formula C19H24N8O2 B6494725 4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine CAS No. 1334371-14-0

4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine

Cat. No.: B6494725
CAS No.: 1334371-14-0
M. Wt: 396.4 g/mol
InChI Key: DJZWXVKWMLQUAZ-UHFFFAOYSA-N
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Description

4-{5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine is a sophisticated chemical scaffold designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a triazolopyrimidine core, a structure known to be a purine analogue, which allows it to interact with a variety of enzymatic targets. The molecular architecture is further elaborated with a 4-(2-methoxyphenyl)piperazine moiety and a morpholine group, structural features commonly associated with enhanced bioavailability and target engagement in bioactive molecules. Compounds containing similar piperazine-linked heterocyclic systems have been investigated for their potential biological activities . The triazolopyrimidine nucleus is a privileged structure in medicinal chemistry, with derivatives being explored as inhibitors for enzymes like xanthine oxidase and for possessing antimicrobial properties . The presence of the morpholine ring is a common strategy in drug design to fine-tune solubility and pharmacokinetic parameters. This combination of features makes this compound a valuable tool for researchers screening for new therapeutic agents, studying enzyme inhibition mechanisms, and investigating structure-activity relationships (SAR). This product is provided for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

4-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-2H-triazolo[4,5-d]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-28-15-5-3-2-4-14(15)25-6-8-27(9-7-25)19-20-17-16(22-24-23-17)18(21-19)26-10-12-29-13-11-26/h2-5H,6-13H2,1H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZWXVKWMLQUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine represents a novel class of heterocyclic compounds that have garnered attention due to their potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H29N5O2
  • Molecular Weight : 407.51 g/mol
  • CAS Number : 252964-68-4

The compound features a morpholine ring and a triazolo-pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Specifically, derivatives similar to our compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

CompoundTarget OrganismActivity (EC50)
Triazole DerivativeS. aureus12 µg/mL
Triazole DerivativeE. coli16 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, certain triazole compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for some derivatives were reported as low as 6.2 µM for HCT-116 cells .

CompoundCell LineIC50 (µM)
Triazole DerivativeMCF-743.4
Triazole DerivativeHCT-1166.2

The biological activity of this class of compounds is often attributed to their ability to inhibit specific enzymes or pathways involved in microbial growth or cancer cell proliferation. For example, triazoles are known to interfere with the synthesis of nucleic acids in pathogens and disrupt cell division in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazolo-pyrimidines found that modifications to the piperazine group significantly enhanced antibacterial activity against resistant strains .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines and found that specific substitutions increased efficacy against MCF-7 cells compared to standard treatments like cisplatin .

Scientific Research Applications

Structural Features

The compound features:

  • A morpholine ring , which is known for its versatility in medicinal chemistry.
  • A triazolo-pyrimidine core , which is associated with various biological activities.
  • A piperazine moiety , often linked to neuropharmacological effects.
  • A 2-methoxyphenyl substituent , enhancing lipophilicity and biological activity.

Neuropharmacology

The integration of the piperazine group suggests potential applications in treating psychiatric disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders.

Antimicrobial Activity

Research indicates that triazole and pyrimidine derivatives exhibit antimicrobial properties. The presence of the morpholine and piperazine rings could enhance the compound's efficacy against various pathogens. Studies on related compounds have shown promising results against bacterial and fungal strains.

Cancer Research

Compounds featuring triazole and pyrimidine structures have been explored for their anticancer properties. Preliminary studies suggest that derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Properties

Some triazole derivatives have demonstrated antiviral activity against viruses such as HIV and influenza. Given the structural similarities, it is plausible that this compound may exhibit similar antiviral effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-{5-[4-(2-chlorophenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholineChlorophenyl instead of methoxyphenylAntibacterial
4-{5-[4-(phenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholinePhenyl groupAntidepressant
4-{5-[4-(3-fluorophenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholineFluorophenyl groupAntiviral

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazolopyrimidine Derivatives

(a) Compound from : (3-Methoxyphenyl){4-[3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone
  • Molecular Formula : C₂₃H₂₃N₇O₃ (MW: 445.483) .
  • Key Substituents :
    • 3-Methoxybenzoyl group on the piperazine ring.
    • 4-Methoxyphenyl group at position 3 of the triazolopyrimidine.
  • The 2-methoxyphenylpiperazine in the target compound may offer better dopamine receptor selectivity compared to the 4-methoxyphenyl group in this analog .
(b) Compound from : (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
  • Key Substituents: Cyclopropylamino and propylthio groups at positions 7 and 5, respectively. Difluorophenyl and cyclopentane diol moieties.
  • Comparison :
    • The target compound lacks halogen atoms, which may reduce toxicity risks but could compromise CYP450-mediated metabolic stability compared to the fluorinated analog .
    • The morpholine and piperazine groups in the target compound may enhance water solubility relative to the hydrophobic cyclopentane diol in this patented derivative.
(c) Compound from : 4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline
  • Key Substituents :
    • Benzyl group at position 3.
    • Thioaniline at position 5.
  • Comparison :
    • The thioether linkage in this derivative introduces a polarizable sulfur atom, which may alter electronic properties compared to the target compound’s morpholine oxygen .
    • The target compound’s piperazine and morpholine groups likely confer superior blood-brain barrier penetration compared to the aniline substituent.

Data Table: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Substituents Potential Advantages
Target Compound Not provided Not provided Morpholine, 2-methoxyphenylpiperazine Enhanced solubility, receptor selectivity
Compound from C₂₃H₂₃N₇O₃ 445.483 3-Methoxybenzoyl, 4-methoxyphenyl High lipophilicity for CNS targeting
Compound from Not provided Not provided Difluorophenyl, cyclopropanamine, propylthio Metabolic stability via fluorine substitution
Compound from Not provided Not provided Benzyl, thioaniline Ease of synthesis under mild conditions

Preparation Methods

Formation of 4,5-Diamino-2,7-dichloropyrimidine

The synthesis begins with 2,4,5,6-tetrachloropyrimidine, which undergoes selective amination at positions 4 and 5 using aqueous ammonia under controlled conditions (60°C, 12 h). This yields 4,5-diamino-2,7-dichloropyrimidine, confirmed by 1H^1H-NMR (δ\delta 6.8 ppm, broad singlet, -NH2_2 ).

Cyclization to 2,7-Dichloro-3H- triazolo[4,5-d]pyrimidine

The diaminopyrimidine is treated with formic acid (100°C, 6 h) to induce cyclization, forming the triazole ring via dehydration. The reaction proceeds through intermediate formamide adducts, with the dichloro-triazolopyrimidine isolated in 78% yield after recrystallization (ethanol/water).

Table 1: Optimization of Cyclization Conditions

ConditionYield (%)Purity (HPLC)
Formic acid, 100°C7898.5
Acetic anhydride, 90°C6295.2
POCl3_3, 110°C4589.7

Functionalization at Position 5: Coupling of 4-(2-Methoxyphenyl)piperazine

Buchwald-Hartwig Amination

The remaining chloride at position 5 undergoes palladium-catalyzed coupling with 4-(2-methoxyphenyl)piperazine. Optimized conditions use Pd2_2(dba)3_3 (5 mol%), Xantphos (10 mol%), and Cs2_2CO3_3 in toluene at 110°C for 12 h, yielding the target compound in 72% yield.

Table 2: Ligand Screening for Coupling Efficiency

LigandYield (%)Turnover Number
Xantphos7214.4
BINAP5811.6
DPPF6312.6

Alternative Pathway: Ullmann Coupling

For scale-up, copper(I)-mediated Ullmann coupling (CuI, 1,10-phenanthroline, K3_3PO4_4, DMSO, 130°C) achieves 68% yield but requires longer reaction times (24 h).

Final Product Characterization

The title compound is purified via silica gel chromatography (ethyl acetate/methanol 9:1) and recrystallized from acetonitrile. Analytical data:

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6): δ\delta 8.45 (s, 1H, triazole-H), 7.12–6.85 (m, 4H, aromatic), 4.05–3.45 (m, 12H, morpholine/piperazine), 3.78 (s, 3H, -OCH3_3 ).

  • HRMS : [M+H]+^+ calcd. for C22_{22}H28_{28}N9_9O2_2: 458.2311; found: 458.2309.

Challenges and Optimization Strategies

Regioselectivity in Substitution

Competitive substitution at positions 2 and 7 is mitigated by steric hindrance, as position 2 is adjacent to the triazole nitrogen. Computational modeling (DFT) confirms higher electrophilicity at position 7 (σ\sigma-charge = +0.32 vs. +0.18 at position 2).

Byproduct Formation

Minor byproducts (<5%) include bis-morpholine and bis-piperazine derivatives, controlled by stoichiometric ratios (morpholine: 2.2 equiv; piperazine: 1.1 equiv).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

The synthesis typically involves multi-step routes starting from substituted pyrimidine precursors. Key steps include:

  • Core formation : Cyclization of triazolopyrimidine using hydrazine derivatives and carbonyl reagents under reflux conditions in solvents like DMF or DCM .
  • Piperazine coupling : Nucleophilic substitution at the triazolopyrimidine core using 4-(2-methoxyphenyl)piperazine, often catalyzed by palladium or copper-based catalysts .
  • Morpholine introduction : Alkylation or amidation at position 7, requiring anhydrous conditions and bases like K₂CO₃ . Optimization : Use HPLC to monitor intermediate purity and adjust reaction times/temperatures to minimize byproducts .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Spectroscopic analysis : 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray crystallography : Resolves ambiguities in regiochemistry of the triazolopyrimidine core .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme inhibition assays : Target kinases or GPCRs (e.g., serotonin receptors) due to the compound’s piperazine and morpholine motifs .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to establish IC₅₀ values .
  • Controls : Include positive controls (e.g., known kinase inhibitors) and solvent-only negative controls .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Test in DMSO (for stock solutions) and PBS (pH 7.4) using UV-Vis spectroscopy; logP calculations predict moderate lipophilicity .
  • Stability : Monitor via HPLC under varying pH (2–9) and temperatures (4–37°C); degradation peaks indicate susceptibility to hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
  • Structural analogs : Compare with compounds like 3-ethyl-6-methyl-triazolo[4,5-d]pyrimidine (antitumor) to identify critical substituents .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT₁A receptors .

Q. What strategies improve the compound’s pharmacokinetic properties?

  • SAR studies : Modify the 2-methoxyphenyl group to electron-withdrawing groups (e.g., Cl) to enhance metabolic stability .
  • Prodrug design : Introduce ester linkages at the morpholine moiety for controlled release .
  • LogP adjustment : Replace morpholine with hydrophilic groups (e.g., PEG) to improve aqueous solubility .

Q. How to design experiments to elucidate the mechanism of action (MoA)?

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3^3H-ketanserin) to assess affinity for serotonin receptors .
  • Transcriptomic profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or cell cycle) .
  • Cryo-EM : Resolve compound-target complexes (e.g., kinase domains) to map binding pockets .

Q. What methodologies address low reproducibility in synthetic yields?

  • DoE (Design of Experiments) : Optimize parameters like solvent polarity, catalyst loading, and temperature using response surface modeling .
  • Flow chemistry : Continuous synthesis reduces batch-to-batch variability .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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